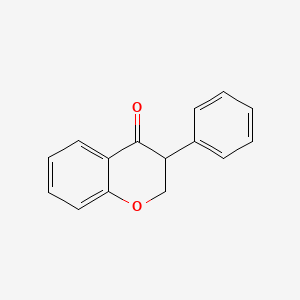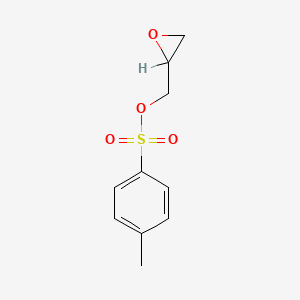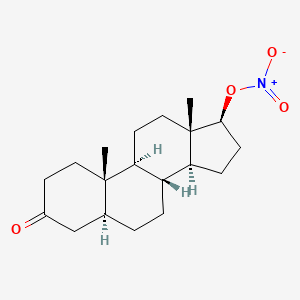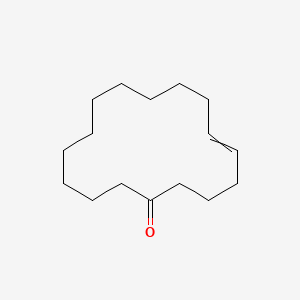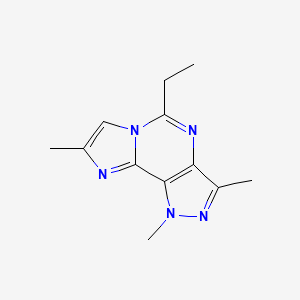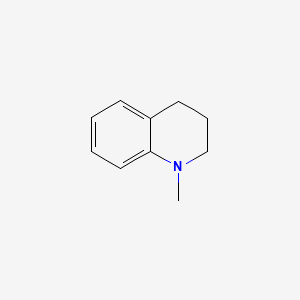
1-メチル-1,2,3,4-テトラヒドロキノリン
概要
説明
1-Methyl-1,2,3,4-tetrahydroquinoline, commonly referred to as 1-MTHQ, is a quinoline derivative that is widely used in the synthesis of various compounds. It is a colorless solid with a melting point of 115–117 °C and a boiling point of 216–218 °C. 1-MTHQ is a versatile compound that has a wide range of applications in the fields of medicine, biochemistry, and organic synthesis.
科学的研究の応用
神経保護
1MeTIQは神経保護剤として注目されています . よく知られている神経毒によって引き起こされる行動症候群を拮抗する能力があります . フリーラジカルのスカベンジング特性とグルタミン酸誘発性興奮毒性の阻害は、神経保護において非常に重要な役割を果たす可能性のある、ユニークで複雑なメカニズムを提供します .
抗酸化特性
1MeTIQは抗酸化特性を持つことがわかっています . 非生物的システムにおけるフリーラジカルの発生を阻害することができます .
神経毒性の阻害
1MeTIQは、1-メチル-4-フェニルピリジニウムイオン(MPP (+))および他の内因性神経毒の神経毒性効果を予防することができます . 1-MeTIQ合成酵素(1-MeTIQse)によって脳内で酵素的に形成されることが報告されています .
ドーパミン代謝
1MeTIQはドーパミン代謝に影響を与えます . ドーパミン代謝中に形成されるフリーラジカルを減少させることができます .
薬物乱用治療
1MeTIQは、渇望の軽減を通じて薬物乱用に対処するための薬として大きな可能性を秘めています .
腐食防止剤
作用機序
Target of Action
1-Methyl-1,2,3,4-tetrahydroquinoline (1MeTIQ) is an endogenous monoamine . It primarily targets dopaminergic and glutamatergic structures in the brain . These structures play a crucial role in neurotransmission, which is vital for various brain functions.
Mode of Action
1MeTIQ interacts with its targets by antagonizing receptors and/or attenuating neurotransmitter release . It has been found to inhibit free radical generation, as well as indices of neurotoxicity, caspase-3 activity, and lactate dehydrogenase release induced by glutamate in mouse embryonic primary cell cultures . Moreover, 1MeTIQ prevents the glutamate-induced cell death and calcium influx .
Biochemical Pathways
1MeTIQ affects the biochemical pathways related to dopamine metabolism . It reduces free radicals formed during dopamine catabolism . This action is significant as free radicals can cause oxidative stress, leading to cell damage and death.
Pharmacokinetics
It is known to be enzymatically formed in the brain by the 1-metiq synthesizing enzyme (1-metiqse) . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The action of 1MeTIQ results in neuroprotection . It has been shown to protect against rotenone-induced mortality, oxidative stress, and dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone . Additionally, it prevents the release of excitatory amino acids from the rat frontal cortex induced by kainate .
Action Environment
The action of 1MeTIQ can be influenced by various environmental factors. For instance, it is known that tetrahydroisoquinolines, the family to which 1MeTIQ belongs, can be formed as condensation products of biogenic amines with aldehydes or α-keto acids . They can also be synthesized enzymatically . These compounds occur naturally in plants, a variety of food products, and in the brain of humans, primates, and rodents . Therefore, diet and other environmental factors could potentially influence the action, efficacy, and stability of 1MeTIQ.
Safety and Hazards
将来の方向性
1-Methyl-1,2,3,4-tetrahydroquinoline has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel analogs with potent biological activity . The use of this compound in the treatment of depression with neuroprotective, antioxidant, and antidepressant-like effects in the CNS might be beneficial in controlling the adverse CNS inflammatory processes accompanying depression .
生化学分析
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinoline plays a crucial role in biochemical reactions, particularly in the brain. It interacts with various enzymes, proteins, and other biomolecules. Notably, it inhibits the activity of monoamine oxidase enzymes, both MAO-A and MAO-B, which are involved in the catabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, 1-Methyl-1,2,3,4-tetrahydroquinoline increases the levels of these neurotransmitters in the brain, contributing to its neuroprotective effects. Additionally, it interacts with dopamine receptors, reducing the formation of free radicals and oxidative stress .
Cellular Effects
1-Methyl-1,2,3,4-tetrahydroquinoline exerts significant effects on various types of cells and cellular processes. In neuronal cells, it has been shown to prevent glutamate-induced excitotoxicity, a process that leads to cell death . This compound also inhibits the release of excitatory amino acids, thereby protecting neurons from damage . Furthermore, 1-Methyl-1,2,3,4-tetrahydroquinoline influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and receptors involved in these processes .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline involves several pathways. It binds to and inhibits monoamine oxidase enzymes, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of dopamine, norepinephrine, and serotonin, which are crucial for normal brain function. Additionally, 1-Methyl-1,2,3,4-tetrahydroquinoline scavenges free radicals and reduces oxidative stress, further contributing to its neuroprotective effects . It also modulates the activity of glutamate receptors, preventing excitotoxicity and neuronal damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1,2,3,4-tetrahydroquinoline have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained neuroprotective effects . Long-term studies have shown that it continues to prevent oxidative stress and neuronal damage over extended periods . Additionally, its ability to inhibit monoamine oxidase enzymes remains consistent, ensuring prolonged increases in neurotransmitter levels .
Dosage Effects in Animal Models
The effects of 1-Methyl-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At lower doses, it effectively inhibits monoamine oxidase enzymes and provides neuroprotection without causing adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as increased oxidative stress and neuronal damage . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
1-Methyl-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways. It is synthesized in the brain from 2-phenethylamine and pyruvate through the action of the enzyme 1-Methyl-1,2,3,4-tetrahydroquinoline synthesizing enzyme . This compound also interacts with catechol-O-methyltransferase, an enzyme involved in the metabolism of catecholamines . By modulating these metabolic pathways, 1-Methyl-1,2,3,4-tetrahydroquinoline influences the levels of various neurotransmitters and metabolites in the brain .
Transport and Distribution
Within cells and tissues, 1-Methyl-1,2,3,4-tetrahydroquinoline is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it interacts with transporters and binding proteins that facilitate its movement within cells . This compound accumulates in specific brain regions, particularly those associated with dopamine neurons, where it exerts its neuroprotective effects .
Subcellular Localization
1-Methyl-1,2,3,4-tetrahydroquinoline is localized in specific subcellular compartments, including mitochondria and synaptosomes . Its presence in these compartments is crucial for its activity, as it interacts with enzymes and receptors involved in neurotransmitter metabolism and oxidative stress . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .
特性
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBSECQAHGIWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197679 | |
| Record name | 1,2,3,4-Tetrahydro-1-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
491-34-9 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydro-1-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9SZX9PTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes to obtain 1-Methyl-1,2,3,4-tetrahydroquinoline?
A1: One established method involves the ground state radical-mediated intramolecular C–H amination of N-2,4-dinitrophenoxy derivatives of arylpropylamines. This reaction utilizes Ru(bpy)3Cl2 as a catalyst under acidic conditions and an air atmosphere, yielding moderate to excellent yields (42–95%) of the desired 1-methyl-1,2,3,4-tetrahydroquinoline product. []
Q2: How does the structure of 1-Methyl-1,2,3,4-tetrahydroquinoline influence its photochemical properties?
A2: 1-Methyl-1,2,3,4-tetrahydroquinoline, similar to its structural analog 1,2,3,4-tetrahydroquinoline, can act as a hydrogen donor in photochemical reactions. The rate constant of hydrogen abstraction by excited triplet states of compounds like 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone from 1-Methyl-1,2,3,4-tetrahydroquinoline is significantly high, particularly in acetonitrile. This interaction is influenced by the solvent polarity and the nature of the excited triplet state (nπ vs. ππ). []
Q3: Are there any reported applications of 1-Methyl-1,2,3,4-tetrahydroquinoline derivatives in the development of catalytic antibodies?
A3: Yes, researchers have explored the use of 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline-3-methanol as a hapten. This compound can be linked to proteins, aiming to generate antibodies capable of catalyzing cationic cyclization reactions. []
Q4: How does the electronic absorption spectrum of 1-Methyl-1,2,3,4-tetrahydroquinoline compare to other triarylmethane dyes?
A4: 1-Methyl-1,2,3,4-tetrahydroquinoline, specifically the kairoline analogue of Michler’s ketone, exhibits unique spectral behavior in acidic solutions. Upon protonation, it forms charge-resonance systems, suggesting potential sp2 hybridization of the nitrogen atom. This characteristic distinguishes it from other basic di- and tri-phenylmethane dyes like Michler's hydrol blue, malachite green, and crystal violet. []
Q5: Has 6-Formyl-1-methyl-1,2,3,4-tetrahydroquinoline been a subject of chemical research?
A5: Yes, 6-Formyl-1-methyl-1,2,3,4-tetrahydroquinoline has been investigated in the context of its chemical reactivity. Several studies have explored its reactions and transformations, providing insights into its chemical behavior. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


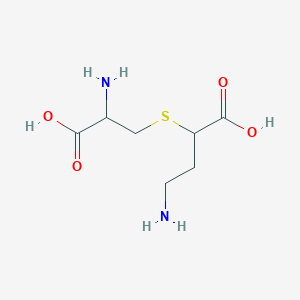
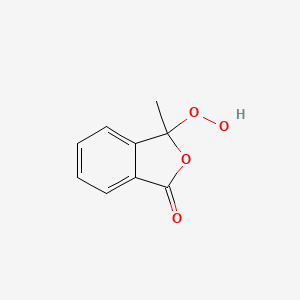
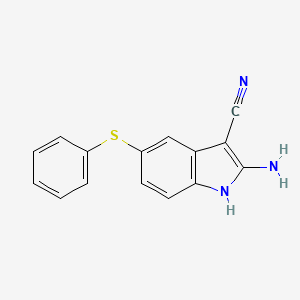
![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)
![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)
![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)

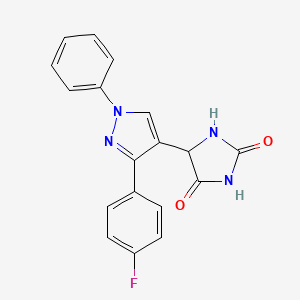
![N-(2-furanylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1217008.png)
